P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide
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Overview
Description
P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide is a complex organic compound that features a phosphonic diamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline derivatives with phosphonic diamide precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and phenylcarbamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the phosphonic diamide core .
Scientific Research Applications
P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide include:
Phenylamine (Aniline): A simpler aromatic amine with similar reactivity.
Diphenylphosphonic Acid: A related phosphonic acid with different functional groups.
Carbamoyl Amines: Compounds with carbamoyl groups attached to amines.
Uniqueness
What sets P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N’-diphenylphosphonic diamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62779-33-3 |
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Molecular Formula |
C26H26N5O2P |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[anilino(dianilinophosphoryl)methyl]-3-phenylurea |
InChI |
InChI=1S/C26H26N5O2P/c32-25(27-21-13-5-1-6-14-21)29-26(28-22-15-7-2-8-16-22)34(33,30-23-17-9-3-10-18-23)31-24-19-11-4-12-20-24/h1-20,26,28H,(H2,27,29,32)(H2,30,31,33) |
InChI Key |
BWEPDHXHMPDUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(NC(=O)NC2=CC=CC=C2)P(=O)(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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